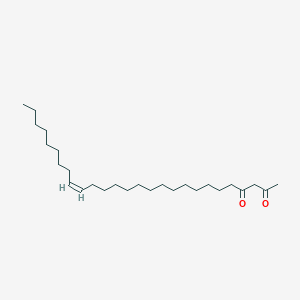
Nervonoylacetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nervonoylacetone belongs to the class of organic compounds known as beta-diketones. These are organic compounds containing two keto groups separated by a single carbon atom. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Nervonoylacetone is a compound that has garnered attention in various scientific research applications, particularly in the fields of biochemistry, pharmacology, and material science. This article will explore its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound, chemically known as 2-((2E)-3-(octadeca-9Z,12Z-dienoyl)propanoyl)cyclopropanecarboxylic acid, is a derivative of acetone with a unique structure that contributes to its functional properties. Its molecular formula is C₃₁H₅₈O₃, and it features a cyclopropane ring that enhances its reactivity and stability in various applications.
Pharmaceutical Applications
This compound exhibits potential therapeutic properties. Research has indicated its effectiveness in:
- Anti-inflammatory Activity : Studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Preliminary findings suggest it may protect neuronal cells from oxidative stress, which is beneficial in neurodegenerative disorders such as Alzheimer's disease.
Cosmetic Industry
The compound has been explored for its benefits in skincare formulations:
- Moisturizing Agent : Due to its lipid-like structure, this compound can enhance skin hydration.
- Anti-aging Properties : Its antioxidant capabilities may help reduce signs of aging by combating free radicals.
Material Science
This compound is being investigated for its role in developing advanced materials:
- Biodegradable Polymers : The compound can be utilized to produce eco-friendly polymers that degrade naturally, reducing environmental impact.
- Coatings and Adhesives : Its unique chemical properties allow it to be used in formulating high-performance coatings with enhanced adhesion and durability.
Table 1: Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory | Reduces inflammation |
| Neuroprotection | Protects neuronal cells | |
| Cosmetics | Moisturizing agent | Enhances skin hydration |
| Anti-aging | Reduces signs of aging | |
| Material Science | Biodegradable polymers | Eco-friendly alternatives |
| Coatings and adhesives | Improved adhesion and durability |
Table 2: Case Studies on this compound
Propiedades
Fórmula molecular |
C27H50O2 |
|---|---|
Peso molecular |
406.7 g/mol |
Nombre IUPAC |
(Z)-heptacos-18-ene-2,4-dione |
InChI |
InChI=1S/C27H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27(29)25-26(2)28/h10-11H,3-9,12-25H2,1-2H3/b11-10- |
Clave InChI |
JOPYJNRQQOWTHX-KHPPLWFESA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)CC(=O)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)CC(=O)C |
Sinónimos |
nervonoylacetone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















